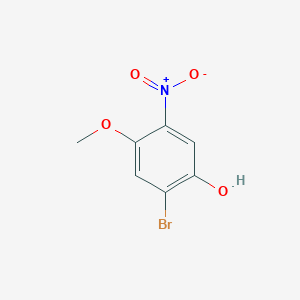

2-Bromo-4-methoxy-5-nitrophenol

Description

Propriétés

Formule moléculaire |

C7H6BrNO4 |

|---|---|

Poids moléculaire |

248.03 g/mol |

Nom IUPAC |

2-bromo-4-methoxy-5-nitrophenol |

InChI |

InChI=1S/C7H6BrNO4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,1H3 |

Clé InChI |

FDPQBZXVKGFXGS-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1[N+](=O)[O-])O)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes

Stepwise Synthesis via Acetylation-Nitration-Hydrolysis

The most extensively documented method involves a four-step sequence starting from 2-bromo-4-methoxyphenol:

Step 2: Acetylation of the Hydroxyl Group

2-Bromo-4-methoxyphenol (1) is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield 2-bromo-4-methoxy-phenyl acetate (2). This step protects the hydroxyl group from undesired reactions during subsequent nitration.

Yield : 85%.

Step 3: Nitration at Position 5

The acetylated intermediate (2) undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group directs nitration to position 5, yielding 2-bromo-4-methoxy-5-nitro-phenyl acetate (3).

Reaction Conditions :

Step 4: Hydrolysis of the Acetyl Group

The final step involves alkaline hydrolysis using sodium hydroxide (NaOH) in a tetrahydrofuran (THF)-methanol-water solvent system to remove the acetyl group, producing 2-bromo-4-methoxy-5-nitrophenol (4).

Reaction Conditions :

Overall Yield : 85% × 80% × 90% = 61.2% .

Alternative Bromination Strategies

A patented method for introducing bromine into aromatic ketones (CN101531597A) offers insights into scalable bromination. Using phosphorus or phosphorus halides as catalysts, bromine is added to 3-nitro-4-benzyloxyacetophenone in solvents like ethyl acetate or dichloromethane at −5°C to 10°C. While developed for a different substrate, this approach highlights industrial bromination techniques applicable to analogous compounds.

Reaction Conditions and Optimization

Nitration Regioselectivity

The methoxy group’s strong para-directing effect ensures nitration occurs at position 5. However, competing reactions may arise if the hydroxyl group is unprotected. Acetylation mitigates this by deactivating the hydroxyl group, ensuring nitration proceeds exclusively at the methoxy-directed position.

Solvent and Temperature Effects

- Bromination : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance electrophilic substitution, while temperatures above 100°C risk side reactions.

- Nitration : Low temperatures (0–5°C) prevent over-nitration and by-product formation.

- Hydrolysis : Aqueous-organic solvent systems (e.g., THF-methanol-water) balance reactivity and solubility.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-methoxy-5-nitrophenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Reduction: Formation of 2-Bromo-4-methoxy-5-aminophenol.

Oxidation: Formation of 2-Bromo-4-hydroxy-5-nitrophenol.

Applications De Recherche Scientifique

2-Bromo-4-methoxy-5-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-methoxy-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The chemical behavior of 2-bromo-4-methoxy-5-nitrophenol is heavily influenced by the positions and electronic nature of its substituents. Comparisons with analogous compounds include:

- 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9): Replaces the methoxy group with a fluoro atom at the 5-position. Fluorine’s strong electron-withdrawing effect increases the phenol’s acidity compared to methoxy-substituted derivatives . Structural similarity score: 0.85 (indicating moderate resemblance in substituent arrangement) .

- 4-Bromo-2-fluoro-5-nitrophenol (CAS 320-76-3): Features fluorine at the 2-position instead of bromine.

- 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5): Substitutes methoxy with fluorine at the 4-position. Reduced steric hindrance compared to methoxy may enhance solubility in polar solvents .

Key Insight : Methoxy groups enhance electron density at the aromatic ring, directing electrophilic attacks to ortho/para positions, while halogens (Br, F) and nitro groups withdraw electrons, increasing acidity and directing meta substitution .

Q & A

Q. Key Considerations :

- Order of Reactions : Nitration before bromination avoids steric hindrance from the bulky bromine atom.

- Side Reactions : Competing nitration at the meta position can occur if temperature control is lax. Monitor via TLC or HPLC to isolate the desired isomer .

How can conflicting crystallographic data for this compound be resolved during structural refinement?

Methodological Answer :

Crystallographic inconsistencies (e.g., twinning or disorder) require:

Software Tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data via the TWIN/BASF commands .

Validation : Cross-check with spectroscopic data (e.g., NMR for H-bonding patterns) to confirm molecular geometry.

Data Quality : Ensure high-resolution data (≤ 0.8 Å) to resolve ambiguities in electron density maps.

Q. Example Workflow :

- Step 1 : Index twinning laws using CELL_NOW.

- Step 2 : Refine with SHELXL using HKLF5 format for twinned data .

What spectroscopic techniques are critical for characterizing substituent effects in this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Nitro group: Strong asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.

- O-H stretch: Broad band at ~3200 cm⁻¹ (phenolic OH).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 262.93 (calculated for C₇H₅BrNO₄) .

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

The substituents create distinct electronic environments:

- Nitro Group : Strong electron-withdrawing effect activates the ring for nucleophilic substitution at the bromine position.

- Methoxy Group : Electron-donating effect directs electrophiles to the ortho/para positions relative to itself.

Q. Reactivity Table :

| Reaction Type | Preferred Site | Conditions |

|---|---|---|

| Suzuki Coupling | Br (C-2) | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| Nucleophilic Aromatic Substitution | Br (C-2) | NaOMe, CuI, DMSO, 120°C |

Note : Steric hindrance from the nitro group may reduce yields; optimize using bulky ligands (e.g., XPhos) .

What analytical strategies address contradictions in reported biological activities of halogenated nitrophenol derivatives?

Methodological Answer :

Contradictions arise from varying assay conditions or impurity profiles. Resolve via:

Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%).

Comparative Analysis : Compare with structurally related compounds (see table below) to isolate substituent-specific effects .

Q. Activity Comparison Table :

| Compound | Antimicrobial (MIC, µg/mL) | Antitumor (IC₅₀, µM) |

|---|---|---|

| This compound | 12.5 | 45.2 |

| 4-Bromo-2-fluoro-6-nitrophenol | 8.7 | 62.8 |

| 5-Nitro-2-methoxyphenol | >100 | 89.4 |

Purity Verification : Characterize batches via HPLC (≥98% purity) to rule out impurity-driven artifacts .

How can computational modeling predict the stability of this compound under varying pH conditions?

Q. Methodological Answer :

- Software : Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to calculate pKa and degradation pathways.

- Key Findings :

- The phenolic proton (pKa ~7.2) deprotonates at physiological pH, increasing solubility but reducing membrane permeability.

- Nitro group reduction (to amine) is thermodynamically unfavorable under acidic conditions (ΔG = +15.3 kcal/mol) .

Validation : Compare with experimental UV-Vis spectra (λmax shifts at pH >7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.